(R)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of ®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step involves the incorporation of the pyrimidine ring, which can be done through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the pyrimidine ring, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
N-t-BOC-MDMA: A protected derivative of MDMA used in chemical synthesis.
Properties
Molecular Formula |
C13H18ClN3O2S |
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Molecular Weight |
315.82 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(5-chloropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
UQUVMQPNMDVNAZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=C(C=N2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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